1-[4-(difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride
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Overview
Description
1-[4-(difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-one structure with a methylamino substituent. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride typically involves multiple steps, starting from readily available precursorsReaction conditions often include the use of difluoromethylating agents, such as ClCF2H, under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis, allowing for the production of significant quantities of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
1-[4-(difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for conditions requiring modulation of specific molecular targets.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate signaling pathways, alter enzyme activity, or influence receptor function, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(trifluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride
- 1-[4-(fluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride
- 1-[4-(chloromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride
Uniqueness
1-[4-(difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance metabolic stability, improve binding interactions, and provide unique reactivity compared to other halogenated analogs .
Properties
CAS No. |
2624135-95-9 |
---|---|
Molecular Formula |
C11H14ClF2NO |
Molecular Weight |
249.7 |
Purity |
95 |
Origin of Product |
United States |
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